molecular formula C22H14Cl2N2O5S B11140553 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Cat. No.: B11140553
M. Wt: 489.3 g/mol
InChI Key: RXAIFNPWFFNSBL-UHFFFAOYSA-N
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Description

4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include the inhibition of key signaling molecules, leading to reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H14Cl2N2O5S

Molecular Weight

489.3 g/mol

IUPAC Name

[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dichloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H14Cl2N2O5S/c1-25-19(27)13(20(28)26(2)22(25)30)10-11-6-8-12(9-7-11)31-21(29)18-17(24)16-14(23)4-3-5-15(16)32-18/h3-10H,1-2H3

InChI Key

RXAIFNPWFFNSBL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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